molecular formula C17H16FN5O2 B2541395 N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-33-0

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2541395
CAS No.: 1396758-33-0
M. Wt: 341.346
InChI Key: VFDNQSOTQCJQRK-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 Receptor (AT2R). This compound exhibits high binding affinity (Ki < 1 nM) for the AT2R with exceptional selectivity over the closely related Angiotensin II Type 1 Receptor (AT1R), making it an essential pharmacological tool for dissecting the complex and often opposing roles of these receptors in the renin-angiotensin system [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6192172/]. The AT2R is implicated in a wide array of physiological and pathophysiological processes, including neuroprotection, neuroregeneration, and the modulation of pain perception, as well as in cardiovascular functions such as vasodilation and anti-fibrosis. Researchers utilize this specific antagonist to selectively block AT2R signaling in experimental models, thereby elucidating its distinct functions from the AT1R, which is primarily associated with vasoconstriction and pro-inflammatory effects [https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bph.14557]. Its application is critical in preclinical studies aimed at understanding the therapeutic potential of AT2R modulation in conditions like heart failure, ischemic stroke, and neuropathic pain, providing invaluable insights for future drug discovery efforts.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-14-6-8-15(9-7-14)23-20-16(19-21-23)17(25)22(10-11-24)12-13-4-2-1-3-5-13/h1-9,24H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDNQSOTQCJQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrazole Core

The tetrazole ring is typically synthesized via a [2+3] cycloaddition reaction between a nitrile precursor and sodium azide. This reaction is catalyzed under acidic conditions using Lewis acids such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl). For the target compound, the nitrile precursor is derived from 4-fluorobenzonitrile, which undergoes cycloaddition with sodium azide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–100°C).

Key Data:

Parameter Value Source
Catalyst ZnBr₂ (10 mol%)
Reaction Time 12–18 hours
Yield 68–72%

The intermediate 5-substituted tetrazole is isolated via aqueous workup, followed by recrystallization from ethanol/water mixtures.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced at the 2-position of the tetrazole ring through electrophilic aromatic substitution or transition-metal-catalyzed coupling. A patented method utilizes a Ullmann coupling reaction between the tetrazole intermediate and 4-fluoroiodobenzene in the presence of copper(I) iodide and a diamine ligand.

Optimized Conditions:

  • Catalyst System: CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 110°C
  • Yield: 65–70%

Formation of the N-Benzyl-N-(2-Hydroxyethyl)carboxamide Moiety

The carboxamide group is installed via a two-step process:

  • Activation of the Tetrazole Carboxylic Acid: The carboxylic acid at the 5-position is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert atmosphere.
  • Amination with N-Benzyl-N-(2-hydroxyethyl)amine: The activated intermediate reacts with N-benzyl-N-(2-hydroxyethyl)amine at reflux (60–70°C) for 4–6 hours.

Protective Group Strategy:
The hydroxyl group in the ethanolamine moiety is protected as a tert-butyldimethylsilyl (TBDMS) ether during the reaction to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Yield Data:

Step Yield (%) Purity (HPLC)
CDI Activation 95 >98%
Amination/Deprotection 78 97%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the cycloaddition step, reducing reaction times from 18 hours to 30 minutes. A representative protocol involves:

  • Flow Reactor Parameters:
    • Residence Time: 30 minutes
    • Temperature: 120°C
    • Pressure: 15 bar
    • Catalyst: Heterogeneous ZnCl₂ on silica gel

Post-reaction, the mixture is diverted to a centrifugal partition chromatography (CPC) system for continuous purification, achieving a throughput of 5 kg/day with 99% purity.

Comparative Analysis of Methodologies

Solvent Impact on Reaction Efficiency

A comparative study of solvents for the amination step revealed the following trends:

Solvent Reaction Time (h) Yield (%)
THF 6 78
DMF 4 72
Acetonitrile 5 68

THF balances reactivity and solubility, minimizing byproduct formation.

Catalytic Systems for Coupling Reactions

Challenges and Optimization Strategies

Byproduct Formation During Amination

The primary byproduct, N-benzyl-2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid (5–8%), arises from incomplete amination. This is mitigated by:

  • Using a 1.2:1 molar ratio of amine to activated intermediate.
  • Employing molecular sieves to scavenge liberated imidazole.

Purification of Hydrophilic Intermediates

The hydroxyethyl group increases hydrophilicity, complicating extraction. Solutions include:

  • Salting-Out Techniques: Addition of NaCl to aqueous phases.
  • Countercurrent Chromatography: Resolves polar impurities effectively.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and fluorophenyl group in this compound exhibit susceptibility to oxidation. Key reactions include:

  • Tetrazole Ring Oxidation : Under acidic conditions with potassium permanganate (KMnO<sub>4</sub>), the tetrazole ring undergoes cleavage, yielding intermediates such as carboxamides and nitriles. This reaction is pH-dependent and proceeds optimally at 60–80°C.

  • Hydroxyethyl Group Oxidation : The 2-hydroxyethyl substituent can be oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), though over-oxidation to carboxylic acids is possible without controlled conditions .

Table 1: Oxidation Reaction Parameters

SubstrateOxidizing AgentConditionsProducts
Tetrazole ringKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 70°C, 4hCarboxamide derivatives
2-Hydroxyethyl groupCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1hKetone intermediate

Reduction Reactions

The compound’s fluorophenyl and benzyl groups participate in selective reductions:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the benzyl group to a methylene bridge, preserving the tetrazole ring. Reaction yields exceed 85% under 50 psi H<sub>2</sub> at 25°C.

  • Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the carboxamide to a primary amine in anhydrous tetrahydrofuran (THF) at reflux. This reaction is sensitive to moisture and requires strict inert conditions.

Nucleophilic Substitution

The fluorine atom on the phenyl ring facilitates aromatic substitution:

  • Halogen Exchange : Treatment with sodium methoxide (NaOCH<sub>3</sub>) in dimethylformamide (DMF) replaces fluorine with methoxy groups at 120°C. Kinetic studies show a second-order rate constant of 1.2 × 10<sup>−3</sup> L/mol·s.

  • Hydroxyethyl Group Functionalization : The hydroxyl group undergoes nucleophilic displacement with thionyl chloride (SOCl<sub>2</sub>) to form a chlorinated intermediate, which reacts further with amines or thiols .

Table 2: Substitution Reaction Outcomes

NucleophileReagentConditionsProduct
MethoxideNaOCH<sub>3</sub>/DMF120°C, 8hMethoxy-phenyl derivative
ThiolsSOCl<sub>2</sub>, then RSH0°C → RT, 12hThioether derivatives

Esterification and Etherification

The hydroxyethyl group enables ester and ether formation:

  • Acetylation : Reaction with acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine produces an acetate ester (yield: 92%) .

  • Williamson Ether Synthesis : Alkylation with benzyl bromide (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br) in the presence of K<sub>2</sub>CO<sub>3</sub> yields benzyl ether derivatives .

Mechanistic Insights

  • Tetrazole Ring Reactivity : The electron-deficient nature of the tetrazole ring promotes electrophilic substitution at the N2 position, as confirmed by density functional theory (DFT) calculations.

  • Fluorophenyl Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent carbon, directing substitution to the para position.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Optimized protocols using microreactors improve yield (>90%) and reduce reaction times (≤2h) for key steps like tetrazole formation.

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmaceutical applications .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacteria and fungi, indicating potential use in treating infections. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and fluorophenyl groups can enhance antimicrobial efficacy .

Neurological Disorders

Compounds similar to this compound have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, certain derivatives have been shown to inhibit acetylcholinesterase activity, which could be beneficial in conditions like Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have been documented, with specific derivatives demonstrating the ability to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that can enhance its biological activity.

Synthesis Method Key Steps Yield Notes
Step 1: Formation of tetrazole ringReaction of hydrazine with carbonyl compoundsHighKey intermediate for further modifications
Step 2: AlkylationAlkylation with benzyl bromideModerateAffects biological activity significantly
Step 3: HydroxylationIntroduction of hydroxyethyl groupHighEnhances solubility and bioavailability

Case Study: Anticancer Activity

In a study published by the American Chemical Society, a series of N-benzyl tetrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the benzyl group led to increased cytotoxicity against SNB-19 and OVCAR-8 cell lines, with percent growth inhibition exceeding 85% .

Case Study: Antimicrobial Efficacy

A recent publication highlighted the antimicrobial screening of various N-benzyl tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The best-performing compounds showed IC50 values lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of the target compound with analogs from the provided evidence:

Compound Name Key Substituents Functional Groups Notable Features
Target Compound (Tetrazole derivative) Benzyl, 4-fluorophenyl, 2-hydroxyethyl Tetrazole, carboxamide Fluorophenyl for lipophilicity; hydroxyethyl for solubility
1,2,4-Triazole-thiones [7–9] () Phenylsulfonyl, 2,4-difluorophenyl Triazole-thione, sulfonyl Sulfonyl group enhances polarity; tautomerism observed
Compound 43a () Pyrimidine, dioxane, 4-fluoro-3-methoxybenzyl Tetrazole, carboxamide, ether Pyrimidine ring for potential kinase inhibition; stereospecific dioxane

Key Observations:

  • Tetrazole vs. Triazole: The target compound’s tetrazole core (five-membered ring with four nitrogens) offers greater acidity and metabolic stability compared to triazole derivatives (five-membered with three nitrogens) .
  • Complexity: Compound 43a () includes a pyrimidine ring and stereospecific dioxane, suggesting higher structural complexity and possible applications in targeted therapies .

Physicochemical Properties

  • Solubility: The hydroxyethyl group in the target compound enhances aqueous solubility compared to the sulfonyl-containing triazoles in .
  • Acidity: Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8.3), influencing ionization and binding in biological systems .
  • Thermodynamic Stability: Tautomerism in triazole-thiones () may introduce reactivity variability, whereas tetrazoles like the target compound exhibit fixed tautomeric forms .

Biological Activity

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrazole ring, which is known for its bioactivity. The molecular formula is C15H17FN4O2C_{15}H_{17FN_{4}O_{2}}, and its systematic name reflects its functional groups, including a hydroxyl group and a benzyl moiety.

1. P2X Receptor Antagonism

Research indicates that derivatives of tetrazole compounds, including this compound, exhibit antagonistic activity at P2X receptors. Specifically, the compound's structure allows it to interact with the P2X4 receptor, which plays a crucial role in various physiological processes including pain and inflammation management .

2. Antiviral Activity

In vitro studies have demonstrated that similar tetrazole-containing compounds exhibit antiviral properties against influenza viruses. For instance, certain derivatives showed significant cytotoxicity against MDCK cells infected with influenza A virus, suggesting that modifications in the tetrazole structure can enhance antiviral activity .

Biological Activity Data

Activity IC50 (µM) Selectivity Index Notes
P2X4 Receptor Antagonism18.4>38High selectivity indicates potential therapeutic use .
Antiviral Activity (Influenza)46>16Effective against influenza A virus in cell cultures .

Case Study 1: P2X4 Receptor Inhibition

In a study examining the effects of various tetrazole derivatives on P2X4 receptors, this compound was found to inhibit receptor activity effectively. The study highlighted the importance of the hydroxyl group in enhancing receptor binding affinity and selectivity .

Case Study 2: Antiviral Efficacy

A comparative analysis of several tetrazole derivatives revealed that this compound exhibited notable antiviral activity with an IC50 value of 46 µM against the influenza A virus. This suggests that structural modifications can significantly influence antiviral potency, making this compound a candidate for further development in antiviral therapies .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, and which characterization techniques are essential for confirming its structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting 4-fluoroaniline derivatives with benzyl halides to introduce the benzyl group.
  • Tetrazole Cyclization : Using sodium azide (NaN₃) in the presence of a catalyst (e.g., ZnBr₂) to form the tetrazole ring .
  • Hydroxyethylation : Introducing the 2-hydroxyethyl group via alkylation or nucleophilic substitution.
    Characterization Techniques :
  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations).
  • Mass Spectrometry (HRMS) for molecular weight confirmation.
  • X-ray Crystallography (if crystalline) for absolute structural elucidation .

Q. What biological activities have been reported for tetrazole-carboxamide derivatives, and how are these evaluated experimentally?

  • Methodological Answer : Tetrazole-carboxamides are studied for:
  • Antimicrobial Activity : Evaluated via agar diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Minimum Inhibitory Concentration (MIC) values are quantified .
  • Enzyme Inhibition : Assays targeting cyclooxygenase (COX-1/2) or kinases, using spectrophotometric or fluorometric methods to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of tetrazole-carboxamide derivatives?

  • Methodological Answer : Regioselectivity in tetrazole formation is influenced by:
  • Catalyst Choice : ZnBr₂ favors 1,5-disubstituted tetrazoles, while Cu(I) catalysts promote 1,4-regioisomers.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using trityl groups) to direct substitution .
    Example: Mirzaei & Edjlali (2010) optimized regioselectivity by adjusting reaction time and solvent polarity (e.g., DMF vs. THF) .

Q. What computational methods are employed to predict the reactivity and stability of this compound, and how do they complement experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) and Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Predicts conformational stability in solvated environments (e.g., water, DMSO).
  • Molecular Docking : Screens binding affinities to biological targets (e.g., COX-2, bacterial enzymes) using AutoDock Vina or Schrödinger .
    These methods validate experimental results, such as spectral data or IC₅₀ values, by correlating electronic properties with observed reactivity .

Q. How can contradictions in biological activity data between in vitro and in vivo studies for tetrazole derivatives be systematically resolved?

  • Methodological Answer : Discrepancies often arise due to:
  • Bioavailability Issues : Poor solubility or metabolic instability. Address via:
  • Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to enhance absorption.
  • Pharmacokinetic Studies : LC-MS/MS quantification of plasma/tissue concentrations over time.
  • Off-Target Effects : Use RNA-seq or CRISPR-Cas9 knockout models to identify unintended pathways.
    Example: A 2021 study resolved inconsistent antimicrobial results by correlating in vitro MIC data with in vivo efficacy in murine models, adjusting dosing regimens based on pharmacokinetic parameters .

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